molecular formula C14H21NO5S B359033 4-(2,5-Diethoxyphenyl)sulfonylmorpholine CAS No. 57999-98-1

4-(2,5-Diethoxyphenyl)sulfonylmorpholine

Cat. No. B359033
CAS RN: 57999-98-1
M. Wt: 315.39g/mol
InChI Key: JEUWLNGDAJKRKT-UHFFFAOYSA-N
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Description

“4-(2,5-Diethoxyphenyl)sulfonylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It is listed in various chemical databases and is available for purchase from chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a phenyl ring via a sulfonyl group . The phenyl ring is substituted with two ethoxy groups at the 2 and 5 positions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, sulfones in general are known to be versatile functional groups that can act as nucleophiles, electrophiles, or even radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 315.385 Da, a monoisotopic mass of 315.114044 Da , and a complexity of 231 .

Scientific Research Applications

Antimicrobial Activities

A study investigated the antimicrobial and modulating activity of a similar compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of bacteria and fungi. This compound exhibited modulating activity, particularly in combination with amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) of amikacin, indicating potential as an antibiotic enhancer (Oliveira et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Several sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, including as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are critical targets for the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease. For instance, compounds synthesized from pyrazoline benzensulfonamides displayed potent inhibition against carbonic anhydrase isoenzymes and acetylcholinesterase, with low cytotoxicity towards oral squamous cancer cell lines, suggesting their potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).

Development of Novel Hydrogen Sulfide-Releasing Molecules

Research on a novel, water-soluble, slow-releasing hydrogen sulfide compound (GYY4137) based on morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate has demonstrated vasodilator and antihypertensive activity. This compound offers new insights into the biology of hydrogen sulfide, suggesting its utility in cardiovascular disease studies and potential therapeutic value (Li et al., 2008).

Electrochemical Synthesis of Sulfonamide Derivatives

A study on the electrochemical synthesis of sulfonamide derivatives from 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids has been conducted. This synthesis pathway offers a novel approach to creating sulfonamide derivatives, which are important in various pharmaceutical applications (Beiginejad & Nematollahi, 2014).

properties

IUPAC Name

4-(2,5-diethoxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-3-19-12-5-6-13(20-4-2)14(11-12)21(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUWLNGDAJKRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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